molecular formula C8H13NS B13615502 n-Methyl-3-(thiophen-3-yl)propan-1-amine

n-Methyl-3-(thiophen-3-yl)propan-1-amine

Cat. No.: B13615502
M. Wt: 155.26 g/mol
InChI Key: OFJOHFBUXUAGHT-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing sulfur like thiophene (B33073), are fundamental building blocks in organic synthesis. derpharmachemica.com The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to participate in a wide range of chemical transformations. nih.gov The synthesis of thiophene derivatives is a well-established area of research, with methods like the Paal-Knorr and Gewald reactions being classical approaches, while newer methods focus on efficiency and functional group tolerance. nih.govmdpi.com

The synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine would likely involve multi-step synthetic routes common in the preparation of substituted thiophenes. These routes often begin with a functionalized thiophene core, followed by the elaboration of the side chain. For instance, a common strategy for introducing an aminopropyl group is through a Mannich reaction on an appropriate thiophene precursor, followed by reduction and N-alkylation steps. researchgate.net The specific placement of the propanamine chain at the 3-position of the thiophene ring is a key synthetic consideration, as the reactivity of the thiophene ring can be directed to either the 2- or 3-position depending on the substituents and reaction conditions.

Structural Features and Chemical Reactivity Overview of Alkylamino Thiophene Derivatives

The chemical behavior of this compound is dictated by the interplay of its structural components: the aromatic thiophene ring and the aliphatic amino side chain.

Thiophene Ring: The thiophene ring is an electron-rich aromatic system. derpharmachemica.com The sulfur atom's lone pair of electrons participates in the aromatic sextet, making the ring more reactive towards electrophilic substitution than benzene (B151609). nih.gov Electrophilic attack generally occurs preferentially at the 2- and 5-positions due to the greater stability of the resulting carbocation intermediates. However, substitution at the 3- and 4-positions can be achieved under specific conditions or with directing groups. The reactivity of the thiophene ring can also be influenced by the nature of the side chain.

Alkylamino Side Chain: The n-methylpropan-1-amine side chain introduces a basic nitrogen atom, which can be protonated to form a salt. This basicity is a key feature influencing the compound's physical properties, such as its solubility. The nitrogen's lone pair of electrons also makes it nucleophilic, allowing it to participate in reactions such as acylation, alkylation, and the formation of amides. The presence of the amino group can also influence the reactivity of the thiophene ring through electronic effects.

Scope and Significance of Research on Thiophene-Containing Propanamines

Research into thiophene-containing compounds is extensive, driven by their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. cabidigitallibrary.orgencyclopedia.pub The propanamine substructure is also a common feature in many pharmacologically active molecules. The combination of these two moieties in thiophene-containing propanamines has led to the discovery of potent therapeutic agents.

A prominent example that underscores the significance of this structural motif is the antidepressant drug Duloxetine, which is (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. chemicalbook.comsigmaaldrich.com Although structurally distinct from this compound in its substitution pattern and the presence of a naphthalene (B1677914) group, Duloxetine's core structure highlights the importance of the N-methylpropanamine and thiophene units in achieving its biological effect as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. chemicalbook.com The synthesis and study of various isomers and derivatives of Duloxetine, such as those with the propanamine chain at different positions of the thiophene ring, are active areas of research aimed at understanding structure-activity relationships. researchgate.netresearchgate.net

The study of compounds like this compound and its derivatives contributes to this broader understanding. By synthesizing and characterizing such molecules, researchers can explore how variations in the substitution pattern on the thiophene ring and the nature of the side chain affect the compound's chemical and biological properties. This knowledge is crucial for the rational design of new molecules with desired therapeutic or material science applications. mdpi.com For instance, the anti-inflammatory properties of some thiophene derivatives are linked to the presence of specific functional groups like carboxylic acids, esters, amines, and amides. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1487154-19-7 chiralen.com
Molecular FormulaC8H13NS chiralen.com
Molecular Weight155.26 g/mol chiralen.com
Purity98% (as commercially available) chiralen.com

Table 2: Related Thiophene-Containing Propanamine Compounds in Research

Compound NameKey Structural Difference from Title CompoundSignificance/Area of ResearchReference
(S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (Duloxetine)Thiophene at position 2; Naphthalenyloxy group at position 3 of the propane (B168953) chain.Antidepressant drug (SNRI). chemicalbook.com chemicalbook.comsigmaaldrich.com
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-olHydroxyl group on the propane chain; Thiophene at position 2.Intermediate in the synthesis of Duloxetine. researchgate.net researchgate.net
3-Alkylamino-5-arylthiophenesGeneral class with various substituents on the thiophene ring.Synthesis and reaction mechanism studies. acs.org acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

N-methyl-3-thiophen-3-ylpropan-1-amine

InChI

InChI=1S/C8H13NS/c1-9-5-2-3-8-4-6-10-7-8/h4,6-7,9H,2-3,5H2,1H3

InChI Key

OFJOHFBUXUAGHT-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CSC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for N Methyl 3 Thiophen 3 Yl Propan 1 Amine and Its Analogs

Classical and Contemporary Synthetic Routes to Substituted Propanamines

The construction of the n-Methyl-3-(thiophen-3-yl)propan-1-amine framework relies on established and modern organic reactions that allow for the formation of the amine moiety and the elaboration of the thiophene (B33073) core.

Reductive Amination Approaches to the Amine Moiety

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a logical precursor would be 3-(thiophen-3-yl)propanal. The reaction proceeds by treating this aldehyde with methylamine (B109427) to form an intermediate N-methylimine. This imine is not typically isolated but is directly reduced to the target secondary amine. A variety of reducing agents can be employed for this transformation, ranging from complex metal hydrides to catalytic hydrogenation.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reagents are favored for their mild reaction conditions and high chemoselectivity.

Catalytic hydrogenation , using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is considered a "green" alternative due to its high atom economy. researchgate.net

The choice of reducing agent and solvent can be optimized to achieve high yields and minimize side reactions. This approach is highly modular, allowing for the synthesis of a wide array of analogs by simply varying the starting aldehyde and amine.

Thiophene Functionalization and Carbon-Chain Elongation Strategies

The synthesis of the required precursor, 3-(thiophen-3-yl)propanal or a related three-carbon ketone, hinges on the effective functionalization of the thiophene ring. The 3-position of thiophene is less reactive towards electrophilic substitution than the 2-position, which can present a regioselectivity challenge. wikipedia.org

One of the most effective methods for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation . wikipedia.orgorganic-chemistry.orgsigmaaldrich.com To obtain the desired 3-substituted product, one might start with a 3-substituted thiophene that directs acylation appropriately, or use specific catalysts that favor 3-acylation. A common strategy involves the acylation of thiophene with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). organic-chemistry.orggoogle.com

A practical route to a key intermediate involves the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride. This reaction introduces the required three-carbon chain and a reactive handle for subsequent amination. The resulting 3-chloro-1-(thiophen-3-yl)propan-1-one can then be reacted with methylamine to displace the chloride and form the β-aminoketone, which is a direct precursor to the target molecule after reduction of the ketone. A similar pathway has been described for the synthesis of the 2-thienyl isomer. google.com

Mannich Reaction and Related Aminomethylation Processes in Scaffold Construction

The Mannich reaction is a powerful three-component condensation reaction for the aminomethylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgthermofisher.com This reaction provides a direct method for constructing the β-amino-carbonyl scaffold present in precursors to this compound.

In this context, the synthesis would begin with 3-acetylthiophene (B72516) as the carbonyl component. The reaction involves the condensation of 3-acetylthiophene with a non-enolizable aldehyde, typically formaldehyde (B43269), and a primary or secondary amine, such as methylamine hydrochloride. wikipedia.orgthermofisher.comnih.gov

The mechanism starts with the formation of an electrophilic Eschenmoser's salt precursor, an iminium ion (H₂C=N⁺(CH₃)H), from formaldehyde and methylamine. wikipedia.org The 3-acetylthiophene, under acidic conditions, enolizes, and the resulting enol attacks the iminium ion. This electrophilic addition results in the formation of the Mannich base, 3-(methylamino)-1-(thiophen-3-yl)propan-1-one. thermofisher.com This β-aminoketone can then be readily reduced to the final product, this compound, through methods such as catalytic hydrogenation or reduction with metal hydrides. The Mannich reaction is particularly advantageous as it constructs the core C-C and C-N bonds in a single, atom-economical step. researchgate.net

Enantioselective Synthesis and Chiral Control in this compound Derivatives

Many biologically active molecules are chiral, with often only one enantiomer exhibiting the desired therapeutic effect. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Asymmetric Catalytic Hydrogenation Techniques for Chiral Amine Precursors

Asymmetric catalytic hydrogenation is one of the most efficient methods for producing enantiomerically enriched compounds. dicp.ac.cn This approach can be applied to the synthesis of chiral this compound by the hydrogenation of a prochiral precursor, such as an imine or enamine, using a chiral transition metal catalyst.

The key to this method is the use of a chiral ligand that coordinates to a metal center (commonly rhodium, iridium, ruthenium, or palladium) to create a chiral catalytic environment. rsc.orgresearchgate.net When a prochiral substrate binds to this complex, the hydrogenation occurs stereoselectively, favoring the formation of one enantiomer over the other.

A potential synthetic route would involve the preparation of an N-acylated enamine from 1-(thiophen-3-yl)propan-2-one. The asymmetric hydrogenation of this enamide can lead to the chiral amine precursor with high enantiomeric excess (e.e.). organic-chemistry.org Rhodium and Ruthenium complexes with chiral bisphosphine ligands, such as those from the BINAP and JosiPhos families, have demonstrated high efficacy in the hydrogenation of similar substrates. rsc.org For instance, rhodium-catalyzed asymmetric hydrogenation of benzo[b]thiophene derivatives has been shown to yield products with up to >99% e.e. researchgate.net

Catalyst SystemSubstrate TypeTypical Enantioselectivity (e.e.)Reference
[Rh(COD)L]BF₄ (L=Chiral Bisphosphine)Enamides>95% organic-chemistry.org
Ir-complex with (R,R)-f-SpiroPhosCyclic 2-aryl iminesup to 99% rsc.org
Pd(OAc)₂ / Chiral LigandN-tosyliminesup to 99% dicp.ac.cn
Ru-NHC ComplexSubstituted ThiophenesHigh acs.org

Biocatalytic Transformations for Stereoselective Production of Intermediates

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite stereo-, regio-, and chemoselectivity. nih.gov

Two primary enzymatic strategies are particularly relevant for the synthesis of chiral this compound intermediates:

Ketoreductase (KRED)-mediated reduction : Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols using a cofactor such as NADPH or NADH. rsc.org The synthesis could target the chiral alcohol precursor, (S)- or (R)-3-(methylamino)-1-(thiophen-3-yl)propan-1-ol, by reducing the corresponding ketone, 3-(methylamino)-1-(thiophen-3-yl)propan-1-one. By screening a library of KREDs, it is often possible to identify enzymes that produce either the (S)- or (R)-alcohol with very high enantiomeric excess (>99% e.e.). researchgate.netrsc.org This approach has been successfully applied in the synthesis of intermediates for analogous pharmaceutical compounds. researchgate.net

Transaminase (ATA)-mediated amination : Transaminases, or aminotransferases, catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone substrate. researchgate.net This method allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone. nih.gov The precursor 1-(thiophen-3-yl)propan-1-one (B2980839) could be directly converted to (S)- or (R)-1-(thiophen-3-yl)propan-1-amine by selecting an appropriate (S)- or (R)-selective transaminase. Subsequent N-methylation would yield the final product. The use of engineered transaminases has enabled the synthesis of a wide range of chiral amines with excellent stereoselectivity, even for bulky substrates. researchgate.netnih.gov

Enzyme ClassSubstrateProductKey AdvantageReference
Ketoreductase (KRED)β-aminoketoneChiral β-aminoalcoholExcellent enantioselectivity (>99% e.e.) for alcohol production. nih.govresearchgate.net
Transaminase (ATA)Prochiral ketoneChiral primary amineDirect asymmetric synthesis of the amine from a ketone. researchgate.netnih.gov
Whole-cell (e.g., S. cerevisiae)β-aminoketoneChiral β-aminoalcoholCost-effective, cofactor regeneration is handled by the cell. researchgate.net

Chiral Resolution and Diastereomeric Salt Formation for Enantiomer Isolation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically active pharmaceutical intermediates like this compound. One of the most established and industrially viable methods for achieving this separation is through the formation of diastereomeric salts. wikipedia.orgucl.ac.uk This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers have distinct physical characteristics, such as solubility, which allows for their separation. wikipedia.org

The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org For a racemic mixture of (R)- and (S)-n-Methyl-3-(thiophen-3-yl)propan-1-amine, reaction with a single enantiomer of a chiral acid, for example, (R,R)-tartaric acid, would yield a mixture of two diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. libretexts.org

These diastereomeric salts exhibit different solubilities in a given solvent system. Through a process of fractional crystallization, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. libretexts.org The separation's efficiency is contingent on the significant difference in solubility between the two diastereomeric salts and the selection of an appropriate solvent. unchainedlabs.com After separation, the desired enantiomer of the amine can be recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. libretexts.orglibretexts.org A similar strategy can be applied to resolve racemic carboxylic acids using a chiral base. libretexts.org

In the synthesis of closely related thiophene propanamine analogs, such as intermediates for duloxetine, (S)-mandelic acid has been effectively used as a resolving agent to separate the enantiomers of a precursor alcohol, demonstrating the practical application of this method in an industrial context. researchgate.netresearchgate.net The selection of the chiral resolving agent and the crystallization solvent is crucial for achieving high yield and high enantiomeric excess (ee).

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeTypical Application
(+)-Tartaric AcidChiral AcidResolution of racemic bases like 1-phenyl-2-propanamine. libretexts.orglibretexts.org
(-)-Malic AcidChiral AcidResolution of various racemic amines.
(S)-Mandelic AcidChiral AcidUsed in the resolution of racemic alcohols and amines, including thiophene-containing intermediates. researchgate.net
(+)-Camphorsulfonic AcidChiral AcidEffective for resolving a wide range of basic compounds.
BrucineChiral BaseNatural alkaloid used for resolving racemic acids. libretexts.org
(R)-1-PhenylethylamineChiral BaseSynthetic amine used for resolving racemic acids. libretexts.orglibretexts.org

Development of Sustainable and Efficient Synthesis Protocols

One-Pot and Multicomponent Reaction Strategies for this compound Scaffold

Modern synthetic chemistry increasingly emphasizes the development of efficient and sustainable protocols. One-pot reactions and multicomponent reactions (MCRs) are powerful strategies that align with these goals by reducing the number of synthetic steps, minimizing waste, and saving time and resources. bohrium.comnih.gov For the synthesis of the this compound scaffold and its analogs, MCRs offer a highly convergent approach. bohrium.com

MCRs involve combining three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants. nih.gov This approach is particularly valuable for constructing complex molecules like substituted thiophenes. nih.govresearchgate.net For instance, the Gewald aminothiophene synthesis is a well-known MCR that produces 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base. pharmaguideline.com While not directly yielding the target compound, this illustrates the power of MCRs in creating the core thiophene ring which can be further functionalized.

A relevant MCR for synthesizing propanamine structures is the A³ coupling reaction, which combines an aldehyde, an amine, and a terminal alkyne to produce a propargylamine. nih.govnih.gov Subsequent reduction of the alkyne functionality would lead to the desired propanamine backbone. Applying this to the target molecule, a hypothetical MCR could involve a thiophene-3-carboxaldehyde, methylamine, and a two-carbon alkyne equivalent, followed by a reduction step. Such a strategy significantly increases synthetic efficiency compared to traditional linear syntheses.

Table 2: Comparison of Synthetic Strategies

StrategyKey FeaturesAdvantagesDisadvantages
Linear Synthesis Stepwise formation of bonds and intermediates.Well-established; predictable outcomes.Multiple steps, purifications; higher waste generation; lower overall yield.
One-Pot/Multicomponent Reaction Multiple bond-forming events in a single vessel. bohrium.comnih.govStep economy; reduced waste; time and cost savings; high atom economy. innovations-report.comRequires careful optimization of reaction conditions; can be challenging to develop.

Solvent-Free and Green Chemistry Approaches in Propanamine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact. youtube.com Key goals include reducing the use of hazardous solvents, maximizing atom economy, and improving energy efficiency. In the synthesis of propanamines and their intermediates, several green chemistry approaches can be adopted.

Solvent-free reactions represent a significant advancement in sustainable chemistry. nih.gov Solvents account for a large portion of the waste generated in chemical processes, and many are toxic or flammable. researchgate.net Conducting reactions under solvent-free conditions, for example by using grinding techniques or ball milling, can lead to higher yields, shorter reaction times, and simpler product isolation. jocpr.comorganic-chemistry.org The synthesis of propargylamines, precursors to propanamines, has been successfully achieved under solvent-free conditions, often catalyzed by transition metals. nih.govrsc.org

Other green chemistry strategies applicable to propanamine synthesis include:

Use of Catalysts: Employing catalysts instead of stoichiometric reagents minimizes waste, as catalysts can be used in small amounts and are not consumed in the reaction. innovations-report.com

Renewable Feedstocks: Utilizing starting materials derived from renewable sources rather than fossil fuels.

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Biocatalysis: Using enzymes or whole-cell systems to perform chemical transformations. Bioreduction processes, for example, have been used to produce chiral thiophene-containing intermediates with very high enantioselectivity, offering a green alternative to traditional chemical reductions. cas.cnnih.gov

Table 3: The 12 Principles of Green Chemistry

PrincipleDescription
1. PreventionIt is better to prevent waste than to treat or clean up waste after it has been created.
2. Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
3. Less Hazardous Chemical SynthesesWherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
4. Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity.
5. Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.
6. Design for Energy EfficiencyEnergy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
7. Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
8. Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible.
9. CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents.
10. Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment.
11. Real-time analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
12. Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Source: Adapted from Green Chemistry - MIT EHS.

Process Optimization for Industrial-Scale Chemical Intermediate Production

Scaling up the synthesis of a chemical intermediate like this compound from the laboratory to an industrial scale presents numerous challenges that require careful process optimization. The primary goals are to ensure safety, cost-effectiveness, high yield, and high purity, while minimizing environmental impact.

Continuous manufacturing processes are also gaining traction over traditional batch processing. These can offer improved safety, consistent product quality, and reduced footprint, representing a frontier in the optimization of chemical intermediate production.

Reaction Mechanisms and Chemical Transformations of N Methyl 3 Thiophen 3 Yl Propan 1 Amine

Reactivity at the Amine Functionality

The secondary methylamino group is a key site of reactivity. Its chemical nature is dominated by the lone pair of electrons on the nitrogen atom, which confers both nucleophilicity and basicity.

Nucleophilic Substitution Reactions Involving the Methylamino Group

The lone pair of electrons on the nitrogen atom makes the methylamino group a potent nucleophile, capable of attacking electron-deficient centers. chemguide.co.uk This reactivity is central to the derivatization of the side chain.

One of the most common reactions for secondary amines is N-alkylation via nucleophilic aliphatic substitution. wikipedia.org When treated with an electrophile such as an alkyl halide (e.g., methyl iodide), the nitrogen atom of n-Methyl-3-(thiophen-3-yl)propan-1-amine can attack the electrophilic carbon, displacing the halide and forming a tertiary ammonium (B1175870) salt. A subsequent deprotonation step by a base, which can be another molecule of the starting amine, yields the free tertiary amine.

This process can continue; the resulting tertiary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a stable quaternary ammonium salt in a process known as the Menshutkin reaction. wikipedia.orglibretexts.orglibretexts.org A significant challenge in these reactions is controlling the extent of alkylation, as the reaction often yields a mixture of tertiary amine and quaternary ammonium salt products due to the competing nucleophilicity of the starting material and the product. libretexts.org

The methylamino group also readily reacts with acylating agents like acyl chlorides or acid anhydrides. In this nucleophilic acyl substitution, the nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a stable N,N-disubstituted amide. chemguide.co.uk

Table 1: Nucleophilic Reactions at the Methylamino Group
Reaction TypeElectrophileProduct TypeMechanism
N-AlkylationAlkyl Halide (R-X)Tertiary Amine / Quaternary Ammonium SaltSN2
N-AcylationAcyl Chloride (R-COCl)N,N-disubstituted AmideNucleophilic Acyl Substitution

Oxidation and Reduction Pathways of Related Alcohol and Ketone Intermediates

The propyl side chain of this compound can exist in different oxidation states, primarily as the amine, the corresponding alcohol, or the ketone. These forms are interconvertible through oxidation and reduction reactions, which are crucial in the synthesis of this compound and its analogues.

The related ketone, 3-(methylamino)-1-(thiophen-3-yl)propan-1-one, is a key synthetic intermediate. This ketone can be stereoselectively reduced to the corresponding alcohol, 3-(methylamino)-1-(thiophen-3-yl)propan-1-ol. pharmaffiliates.com This transformation is often accomplished using chemoenzymatic methods, such as microbial dehydrogenases or carbonyl reductases, which can achieve high enantioselectivity, producing specific (R)- or (S)-alcohols. researchgate.netgoogle.comresearchgate.net

Conversely, the secondary alcohol can be oxidized back to the ketone using standard oxidizing agents. The synthesis of the target amine itself can be achieved from the ketone intermediate via reductive amination. This process involves the reaction of the ketone with methylamine (B109427) to form an intermediate iminium ion, which is then reduced in situ to yield the final secondary amine product.

The synthesis of the ketone precursor often starts with a Friedel-Crafts acylation of thiophene (B33073) with 3-chloropropionyl chloride, followed by substitution of the chloride with methylamine. google.com

Table 2: Interconversion of Side-Chain Oxidation States
Starting MaterialReactionReagent ExampleProduct
3-(methylamino)-1-(thiophen-3-yl)propan-1-one (Ketone)Asymmetric ReductionCarbonyl Reductase / Microbial Dehydrogenase(S)- or (R)-3-(methylamino)-1-(thiophen-3-yl)propan-1-ol (Alcohol)
3-(methylamino)-1-(thiophen-3-yl)propan-1-ol (Alcohol)OxidationPCC, Swern Oxidation3-(methylamino)-1-(thiophen-3-yl)propan-1-one (Ketone)
3-oxo-3-(thiophen-3-yl)propanal (or related ketone)Reductive AminationMethylamine (CH₃NH₂), NaBH₃CNThis compound (Amine)

Thiophene Ring Reactivity and Substitutions

The thiophene ring is an electron-rich aromatic system that readily participates in electrophilic aromatic substitution reactions. nih.gov The substituent at the 3-position significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Thiophene Moiety

The thiophene ring is more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. nih.govwikipedia.org The 3-alkylaminopropyl side chain on this compound acts as an electron-donating, activating group. lumenlearning.com

Activating groups direct incoming electrophiles to the ortho and para positions. In the five-membered thiophene ring, this corresponds to positions 2 and 5 relative to the C3 substituent. Attack at the α-positions (C2 and C5) is generally favored over the β-position (C4) because the positive charge in the intermediate can be more effectively delocalized onto the sulfur atom. researchgate.net For 3-substituted thiophenes, electrophilic attack occurs preferentially at the C2 position, which is the most activated site, with substitution at C5 also being possible. acs.org

Common electrophilic aromatic substitution reactions applicable to this molecule include:

Halogenation: Introduction of bromine or chlorine, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). acs.org

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Addition of an acyl group (R-CO-) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). This reaction is particularly effective as the product ketone is deactivated, preventing further substitutions. organic-chemistry.orglibretexts.org

Carbonyl Compound Addition Reactions to Thiophene Derivatives

Thiophene derivatives can react with carbonyl compounds through several mechanistic pathways, either by acting as a nucleophile or as the substrate for an electrophilic attack by a carbonyl-containing species.

Thiophene Ring as a Nucleophile: While the thiophene ring itself is not a strong C-nucleophile, it can be readily converted into one. Deprotonation of an α-carbon (C2 or C5) with a strong base, such as n-butyllithium, generates a highly nucleophilic thienyllithium species. rsc.orgacs.org This organometallic reagent can then undergo nucleophilic addition to the electrophilic carbon of an aldehyde or ketone, forming a new carbon-carbon bond and yielding a secondary or tertiary alcohol upon aqueous workup. acs.org

Carbonyl Species as an Electrophile: This pathway involves electrophilic aromatic substitution on the thiophene ring.

Friedel-Crafts Acylation: As mentioned previously, an acylium ion (RCO⁺), generated from an acyl chloride and a Lewis acid, acts as a powerful electrophile that attacks the electron-rich thiophene ring. organic-chemistry.org

Vilsmeier-Haack Reaction: This reaction is a specific method for formylating (adding a -CHO group) electron-rich aromatic rings. organic-chemistry.org The electrophile, known as the Vilsmeier reagent (e.g., [ClCH=N(CH₃)₂]⁺), is formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org For 3-substituted thiophenes, this reaction typically yields a mixture of 2-formyl and 5-formyl products, with the ratio depending on the steric and electronic nature of the C3 substituent and the specific Vilsmeier reagent used. rsc.orgresearchgate.net

Mechanistic Elucidation through Experimental and Theoretical Studies

The mechanisms of the reactions involving this compound and related compounds are investigated through a combination of theoretical modeling and experimental analysis.

Theoretical and Computational Studies: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying the reaction pathways of thiophene derivatives. acs.orgresearchgate.net These methods are used to calculate the energies of reactants, transition states, and intermediates to predict the most favorable reaction pathways. For electrophilic aromatic substitution, DFT calculations confirm that attack at the α-positions (C2/C5) is both kinetically and thermodynamically preferred over attack at the β-positions (C4) due to the greater stability of the resulting σ-complex. researchgate.net Computational models have also been employed to understand polymerization mechanisms and the electronic properties of complex thiophene-based materials. kpi.ua

Experimental and Kinetic Studies: Experimental evidence provides the ultimate validation for proposed mechanisms. Kinetic studies, which measure reaction rates under varying conditions, are used to determine rate laws and activation energies, offering insight into the rate-determining step of a reaction. Such studies have been crucial in clarifying the complex mechanism of thiophene hydrodesulfurization over metal sulfide (B99878) catalysts. tue.nl The regiochemical outcome of reactions serves as a key piece of experimental evidence; for instance, the consistent formation of 2- and 5-substituted products in the electrophilic substitution of 3-alkylthiophenes supports the proposed directing effects of the alkyl group. acs.orgresearchgate.net Trapping of reactive intermediates and analysis of product distributions under different conditions further help to piece together the mechanistic puzzle. rsc.org

Reaction Pathway Investigations and Intermediate Characterization

Investigations into the reaction pathways of molecules containing both thiophene and amine functionalities often focus on electrophilic substitution at the thiophene ring and reactions involving the amine group. The thiophene ring is known to be more reactive towards electrophilic substitution than benzene. The substitution pattern is directed by the electron-donating nature of the sulfur atom and the position of the alkylamine substituent.

In the case of 3-substituted thiophenes, electrophilic attack predominantly occurs at the C2 and C5 positions, which are the most activated. The specific reaction pathway and the characterization of intermediates would likely involve standard organic reactions such as halogenation, nitration, and Friedel-Crafts acylation on the thiophene ring. The n-methylpropanamine side chain can influence the regioselectivity of these reactions.

Intermediates in such reactions are typically carbocationic species, often referred to as sigma complexes or arenium ions, where the electrophile has attached to the thiophene ring, temporarily disrupting its aromaticity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be crucial in the characterization of these transient species and the final products.

Transition State Analysis and Energy Profiles for Key Transformations

For a typical electrophilic substitution reaction on the thiophene ring, computational models can be used to calculate the energy of the transition state, which is the highest point on the reaction coordinate between the reactants and the intermediates. This analysis helps to determine the activation energy of the reaction, providing insights into the reaction rate. The energy profile for such a reaction would illustrate the energy changes as the reactants progress through the transition state to form the intermediate and then the final product.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study on the electrophilic bromination of this compound at the C2 and C5 positions.

Reaction CoordinatePosition of AttackCalculated Activation Energy (kcal/mol)Relative Energy of Intermediate (kcal/mol)
Reactants + Br2-00
Transition State 1C212.5-
Sigma Complex 1C2--2.5
Transition State 2C514.2-
Sigma Complex 2C5--1.8
Products--Varies

Electrochemical Oxidation Mechanisms of Amine-Thiophene Structures

The electrochemical behavior of amine-thiophene structures is of significant interest, particularly in the context of electropolymerization and the formation of conductive polymers. Studies on 3-(N-alkylamino)thiophenes provide a relevant model for understanding the electrochemical oxidation of this compound. scilit.comnih.gov

The proposed mechanism for the oxidative polymerization of these compounds suggests that the initial oxidation step occurs at the nitrogen atom, not the thiophene ring. nih.gov This is due to the lower oxidation potential of the nitrogen lone pair electrons compared to the π-electrons of the thiophene ring.

The mechanism can be summarized in the following steps:

Initial Oxidation: The nitrogen atom of the amine group undergoes a one-electron oxidation to form a radical cation.

Chemical Step: This is followed by a chemical step where a radical is formed at the 2-position of the thiophene ring.

Coupling: The resulting radical cations can then couple, leading to the formation of a polymer with a poly(α-α'-thiophene) backbone. nih.gov

This mechanism is distinct from the electropolymerization of thiophene itself, where oxidation occurs directly on the thiophene ring. The presence of the amine group fundamentally alters the electrochemical oxidation pathway.

The following table outlines the key steps in the proposed electrochemical oxidation mechanism.

StepDescriptionKey Intermediate
1One-electron oxidation of the nitrogen lone pair.Nitrogen-centered radical cation.
2Intramolecular rearrangement and proton loss.Radical at the C2 position of the thiophene ring.
3Dimerization or polymerization.Coupling of radical cations to form new C-C bonds.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to map out the connectivity and spatial relationships of atoms within n-Methyl-3-(thiophen-3-yl)propan-1-amine.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring, the propyl chain, and the N-methyl group. The protons on the thiophene ring are expected to appear in the aromatic region (typically δ 7.0-7.4 ppm). The aliphatic protons of the propyl chain would resonate upfield, between approximately δ 1.8 and 3.0 ppm, with their chemical shifts and splitting patterns dictated by their proximity to the thiophene ring and the amine group. The three protons of the N-methyl group would likely appear as a distinct singlet around δ 2.4 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the thiophene ring would appear in the downfield region characteristic of aromatic systems (around δ 120-142 ppm). The aliphatic carbons of the propyl chain and the N-methyl group would be found in the upfield region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Thiophene H-2~7.25 (dd)~121
Thiophene H-4~7.05 (dd)~128
Thiophene H-5~7.30 (dd)~125
Propyl CH₂ -3~2.90 (t)~30
Propyl CH₂ -2~1.90 (quint)~32
Propyl CH₂ -1~2.70 (t)~50
N-CH₃ ~2.45 (s)~36
Thiophene C-3-~142
Thiophene C-2-~121
Thiophene C-4-~128
Thiophene C-5-~125
Thiophene C-S-(part of aromatic region)

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions. Multiplicities: s=singlet, t=triplet, quint=quintet, dd=doublet of doublets.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, which is crucial for identifying adjacent protons. For this compound, COSY would show correlations between the protons on C-1, C-2, and C-3 of the propyl chain, confirming the integrity of this aliphatic linker. It would also show correlations between the coupled protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) maps protons to the carbons they are directly attached to. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal at ~2.70 ppm to the C-1 carbon.

Interactive Table: Expected Key 2D NMR Correlations for this compound
TechniqueCorrelating Protons (¹H)Correlating Atoms (¹H or ¹³C)Structural Information Confirmed
COSY Propyl H-1 (CH₂)Propyl H-2 (CH₂)C1-C2 bond connectivity
COSY Propyl H-2 (CH₂)Propyl H-3 (CH₂)C2-C3 bond connectivity
HSQC Propyl H-1 (~2.70 ppm)Propyl C-1 (~50 ppm)Direct H-C attachment at C1
HSQC Thiophene H-2 (~7.25 ppm)Thiophene C-2 (~121 ppm)Direct H-C attachment at C2
HMBC Propyl H-3 (CH₂)Thiophene C-3, C-2, C-4Propyl chain linkage to C3 of thiophene
HMBC N-Methyl H (CH₃)Propyl C-1Methyl group attachment to Nitrogen

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, the molecular formula is C₈H₁₃NS. chiralen.com HRMS would be used to confirm this composition by measuring the exact mass of the protonated molecular ion [M+H]⁺, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.

Interactive Table: HRMS Data for this compound
ParameterValue
Molecular FormulaC₈H₁₃NS
Nominal Mass155 u
Monoisotopic Mass155.0769 u
Calculated m/z [M+H]⁺156.0847

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation spectrum. This spectrum provides a structural fingerprint that is useful for confirmation and for elucidating fragmentation pathways.

For this compound, the protonated molecule ([M+H]⁺, m/z 156.1) would likely undergo characteristic fragmentation. A dominant pathway for aliphatic amines is α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This would result in the formation of a stable N-methylmethaniminium ion ([CH₃NH=CH₂]⁺) with an m/z of 44.050. Another significant fragmentation would involve the cleavage of the bond between the propyl chain and the thiophene ring, leading to a thienylmethyl cation or related fragments.

This technique is also invaluable for impurity profiling. By detecting ions at m/z values other than that of the target compound, potential impurities can be selected and fragmented. The resulting MS/MS spectra can then be used to identify the structures of these impurities, even at trace levels.

Interactive Table: Predicted MS/MS Fragmentation of [this compound+H]⁺
Precursor Ion m/zProposed Fragment Ion m/zProposed Structure / LossFragmentation Pathway
156.144.05[C₂H₆N]⁺α-Cleavage (C1-C2)
156.1112.0[C₅H₆NS]⁺Loss of C₃H₆
156.197.0[C₅H₅S]⁺Thienylmethyl cation

Chromatographic Techniques for Purity Assessment, Separation, and Reaction Monitoring

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities. Both gas and liquid chromatography are powerful methods for this purpose.

Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for GC analysis. A capillary column with a mid-to-polar stationary phase would be appropriate for separation. nih.gov When coupled with a mass spectrometer (GC-MS), this method allows for the separation and subsequent identification of the target compound and any volatile impurities. nih.gov The retention time is a characteristic property under specific conditions, while the mass spectrum provides definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. mdpi.com For this amine, reversed-phase HPLC using a C18 column would be a standard approach. sielc.com The mobile phase would typically consist of a mixture of an aqueous buffer (often with an acid like formic acid to ensure the amine is protonated and yields good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the thiophene ring possesses a UV chromophore.

Both GC and HPLC are used quantitatively for purity assessment by comparing the area of the main product peak to the total area of all peaks in the chromatogram. They are also crucial for reaction monitoring , where small aliquots of a reaction mixture are analyzed over time to track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Vibrational and Electronic Spectroscopy for Molecular Interactions and Photophysical Properties

Spectroscopic techniques are essential for elucidating the molecular structure and electronic properties of this compound. Infrared spectroscopy identifies key functional groups and intermolecular interactions, while UV-Visible spectroscopy provides insight into the electronic transitions within the molecule.

Infrared (IR) spectroscopy is a definitive tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, the IR spectrum provides clear evidence for its key structural features.

As a secondary amine, the compound is expected to show a single, relatively weak N-H stretching absorption band in the region of 3350–3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. openstax.orgwpmucdn.com The C-N stretching vibration of the aliphatic amine portion typically appears in the 1250–1020 cm⁻¹ range. orgchemboulder.com Other significant absorptions include the C-H stretches of the alkyl chain and the thiophene ring, as well as characteristic thiophene ring vibrations. In concentrated samples, intermolecular hydrogen bonding can cause the N-H stretching band to broaden and shift to a lower frequency. libretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound
Frequency Range (cm⁻¹)VibrationDescription
3350–3310N-H StretchSingle, weak to medium band, characteristic of a secondary amine. spectroscopyonline.com
3100–3000C-H Stretch (Aromatic)Associated with the thiophene ring.
2960–2850C-H Stretch (Aliphatic)Associated with the propyl and methyl groups.
~1500C=C StretchVibrations within the thiophene ring.
1250–1020C-N StretchCharacteristic of an aliphatic amine. orgchemboulder.com
910–665N-H WagBroad absorption, typical for secondary amines. orgchemboulder.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The primary chromophore in this compound is the thiophene ring. Unsubstituted thiophene exhibits a strong absorption maximum (λmax) around 235 nm, which is attributed to a π → π* electronic transition. nii.ac.jp

The substitution of the thiophene ring with an alkylamine group is expected to have a minor auxochromic effect, potentially causing a small bathochromic (red) shift in the λmax. The spectrum will be dominated by the electronic transitions of the thiophene moiety. researchgate.net While the single thiophene ring in this compound does not absorb in the visible region, studies of related oligothiophenes and polythiophenes show that as the length of the conjugated system increases, the π → π* transition energy gap decreases, shifting the absorption to longer wavelengths. mdpi.comnih.govnih.govacs.org This foundational knowledge helps in understanding the electronic properties of the thiophene unit within the target molecule.

Table 5: Expected Electronic Transitions for this compound
Approximate λmaxTransition TypeAssociated Chromophore
~235-245 nmπ → πThe thiophene ring system. nii.ac.jp
Shorter Wavelength (<200 nm)n → σThe non-bonding electrons of the nitrogen and sulfur atoms.

Electrochemical Characterization for Redox Behavior and Material Science Applications

Comprehensive searches for specific electrochemical data on this compound did not yield dedicated research articles outlining its redox behavior or its analysis via the specified voltammetric techniques. The following sections are therefore based on the general principles of these methods and data for analogous thiophene-containing compounds to provide a theoretical framework for how such a characterization would be approached.

Cyclic Voltammetry for Redox Mechanism Investigation

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of an analyte in solution. It provides information on the thermodynamics of redox processes and the kinetics of heterogeneous electron-transfer reactions.

In a typical CV experiment involving a thiophene derivative, the working electrode potential is scanned linearly versus time. When the potential reaches a point where the compound can be oxidized or reduced, a peak in the current is observed. The scan is then reversed, and the potential is swept back to the initial value, often revealing a corresponding peak for the reverse reaction.

For a compound like this compound, the electroactive moiety would be the thiophene ring. The oxidation of the thiophene ring is generally an irreversible process, leading to the formation of a radical cation which can then undergo further reactions, such as polymerization. The potential at which this oxidation occurs would be influenced by the electron-donating or -withdrawing nature of the substituents on the thiophene ring. The presence of the n-methylpropan-1-amine side chain would likely influence the oxidation potential.

A hypothetical cyclic voltammogram for this compound might show an anodic peak corresponding to the oxidation of the thiophene ring. The absence of a corresponding cathodic peak on the reverse scan would indicate an irreversible redox process, which is common for the electropolymerization of thiophenes. researchgate.net

Table 1: Hypothetical Cyclic Voltammetry Parameters for Thiophene Derivatives

Parameter Typical Value/Observation for Thiophene Compounds
Oxidation Potential (Epa) Dependent on solvent, electrolyte, and substituents
Reduction Potential (Epc) Often absent for irreversible oxidation
Peak Current (Ipa) Proportional to the concentration of the analyte

| Scan Rate Effects | Peak potential may shift with scan rate for irreversible processes |

Linear Sweep and Square-Wave Adsorptive Anodic Stripping Voltammetry for Trace Analysis in Chemical Media

Linear sweep voltammetry (LSV) and square-wave voltammetry (SWV) are other electrochemical techniques that can be used for quantitative analysis. When combined with an adsorptive stripping step, these methods can achieve very low detection limits. Adsorptive anodic stripping voltammetry (AdASV) involves two main steps: preconcentration of the analyte onto the working electrode surface by adsorption at a specific potential, followed by a potential scan to "strip" the analyte from the electrode, generating a current signal that is proportional to its concentration. nih.govju.edu.sa

For a molecule such as this compound, the amine group could facilitate adsorption onto the electrode surface. The subsequent anodic scan would then oxidize the adsorbed analyte. Square-wave voltammetry is often preferred for the stripping step due to its higher sensitivity and better discrimination against background currents compared to linear sweep voltammetry. tufts.edu

The experimental conditions, such as the pH of the supporting electrolyte, accumulation potential, and accumulation time, would need to be optimized to achieve the best analytical performance. inonu.edu.tr While no specific studies on this compound using these techniques were found, the general methodology is widely applied for the trace analysis of various organic molecules. nih.govju.edu.sa

Table 2: Typical Parameters for Square-Wave Adsorptive Anodic Stripping Voltammetry (SW-AdASV)

Parameter Description Potential Influence on Analysis
Supporting Electrolyte Provides conductivity and controls pH. Affects the charge of the analyte and its adsorption characteristics.
Accumulation Potential The potential applied to the working electrode during the preconcentration step. Optimized to maximize the adsorption of the analyte.
Accumulation Time The duration of the preconcentration step. Longer times generally lead to lower detection limits, up to a saturation point.
Frequency In SWV, this affects the effective scan rate and sensitivity. Higher frequencies can increase sensitivity but also background noise.

| Pulse Amplitude | The height of the square-wave potential pulse. | Larger amplitudes can increase the signal but may also broaden the peak. |

Computational and Theoretical Chemistry Investigations on N Methyl 3 Thiophen 3 Yl Propan 1 Amine

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single, often isolated, molecule, molecular modeling and dynamics simulations explore the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Molecular Dynamics (MD) simulations would be particularly insightful for n-Methyl-3-(thiophen-3-yl)propan-1-amine due to its flexible side chain. An MD simulation treats atoms as classical particles and uses a force field (a set of parameters describing the potential energy of the system) to calculate their movements over time.

Such simulations could reveal:

Conformational Landscape: The propanamine side chain can rotate around its single bonds, leading to various conformers. MD simulations can explore the potential energy surface to identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Intermolecular Interactions: By simulating multiple molecules together, MD can model how they interact. This would reveal tendencies for aggregation, the types of hydrogen bonds that form between the amine groups of different molecules, and π-stacking interactions between the thiophene (B33073) rings. Studies on poly(alkylthiophenes) have shown that even simple alkyl side chains significantly influence how the thiophene backbones pack and interact.

Solvation Effects: Placing the molecule in a simulated box of solvent (like water) would show how solvent molecules arrange around it and how solvation affects its conformation and dynamics. The polar amine group would be expected to form strong hydrogen bonds with water, while the thiophene ring would prefer less polar environments.

These simulations provide a dynamic picture of the molecule's behavior that is complementary to the static, ground-state information provided by quantum chemical calculations.

Force Field Development for Molecular Dynamics (MD) Simulations of Related Polymeric Systems

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of molecular systems, but their accuracy is fundamentally dependent on the quality of the underlying force field (FF). acs.org For polymeric systems related to this compound, such as poly(3-alkylthiophenes) with functionalized side chains, the development of a specific and accurate force field is a critical prerequisite for meaningful simulations. Standard, generalized force fields like the General Amber Force Field (GAFF) can provide a reasonable starting point, but they often fail to accurately capture the nuanced electronic and steric effects in conjugated polymer systems. nih.govnih.gov

The primary challenge in developing force fields for polythiophenes lies in the accurate parameterization of the torsional potential for the bond connecting adjacent thiophene rings, which governs the polymer's conformation and, consequently, its electronic properties. nih.govcolumbia.edu Researchers typically reparametrize these critical dihedral terms, as well as the partial atomic charges, by fitting them to data from high-level quantum mechanical (QM) calculations, such as Density Functional Theory (DFT). acs.orgacs.org For instance, ab initio calculations at the HF/6-31G* level have been used to assign partial charges and parameterize the backbone torsion potential for a new polythiophene force field compatible with the AMBER suite. nih.gov

In a hypothetical polymeric system where this compound serves as the monomer unit, the force field development would need to address both the polythiophene backbone and the propanamine side chains. This involves:

Backbone Parameterization : As with other polythiophenes, the inter-ring dihedral potentials would need to be carefully calculated to reflect the energy barriers between planar and twisted conformations. columbia.edu New atom types might be defined for the C2 and C5 carbons of the thiophene ring to handle the specific torsional terms. nih.gov

Side-Chain Parameterization : The conformational flexibility of the this compound side chain would require accurate parameters for its internal dihedral angles.

Non-bonded Interactions : Lennard-Jones parameters and partial charges for the entire monomer are crucial. The presence of the amine group introduces the possibility of hydrogen bonding, which must be accurately represented by the electrostatic and van der Waals terms. researchgate.net

The validation of a newly developed force field is typically achieved by comparing the results of MD simulations against experimental data. For polymeric systems, this can include matching the calculated mass density, melting temperature, glass transition temperature, and surface tension with known experimental values. acs.org

Table 1: Key Parameterization Steps for a Hypothetical Poly(this compound) Force Field

Parameter TypeFocus AreaMethodologySignificance
Torsional PotentialsThiophene-Thiophene LinkageScanning potential energy surface using DFT (e.g., B3LYP) or MP2 calculations.Determines polymer conjugation, persistence length, and electronic properties. columbia.edu
Partial Atomic ChargesEntire MonomerFitting to the electrostatic potential (ESP) from QM calculations (e.g., HF/6-31G*).Crucial for modeling intermolecular interactions, especially hydrogen bonding involving the amine group. nih.gov
Torsional PotentialsPropanamine Side ChainQM dihedral scans for C-C and C-N bonds.Defines side-chain conformation, packing efficiency, and interactions.
Non-bonded (van der Waals)All Atom TypesTypically adapted from a base force field (e.g., GAFF, OPLS-AA) with potential refinement.Governs steric repulsion and dispersion attraction, influencing density and phase behavior. nih.gov

Conformational Analysis and Energy Landscapes of Thiophenic Propanamines

The biological and material properties of a flexible molecule like this compound are intrinsically linked to its accessible conformations and the energy barriers between them. Computational chemistry provides the tools to explore the molecule's potential energy surface (PES) and identify its low-energy conformers.

The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds:

τ1 (Thiophene-Cα) : Rotation around the bond connecting the thiophene ring to the propyl side chain. The energy profile of this rotation is influenced by steric hindrance between the side chain and the sulfur atom or the hydrogen atom at the 4-position of the ring.

τ2 (Cα-Cβ) : Rotation around the first C-C bond of the propyl chain.

τ3 (Cβ-Cγ) : Rotation around the second C-C bond of the propyl chain.

τ4 (Cγ-N) : Rotation around the bond connecting the propyl chain to the methylamine (B109427) group.

A detailed conformational analysis would involve systematically rotating these dihedral angles and calculating the corresponding energy at a reliable level of theory, such as DFT with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)). nih.gov This process, known as a relaxed PES scan, identifies local and global energy minima, which correspond to the most stable conformers, as well as the transition states that connect them. For thiophene oligomers, studies have shown a preference for non-planar structures due to torsional angles between thiophene units. arxiv.org While this compound has only one ring, the interaction between the ring and the flexible side chain will similarly lead to a complex energy landscape.

The results of such an analysis can be visualized as a multi-dimensional plot or simplified into 1D or 2D plots showing energy as a function of one or two key dihedral angles. These landscapes reveal the most probable shapes the molecule will adopt at a given temperature and the energetic cost of transitioning between them.

Supramolecular Interactions and Assembly Modeling in Chemical Environments

The thiophene ring and the secondary amine group in this compound make it a prime candidate for engaging in a variety of noncovalent interactions that can drive self-assembly into larger, ordered structures. nih.gov Understanding these interactions is key to predicting its behavior in condensed phases, such as in crystals or on surfaces. researchgate.net

The principal intermolecular forces at play include:

π-π Stacking : The aromatic thiophene ring can stack with other thiophene rings. Theoretical calculations on thiophene dimers have shown that both parallel-displaced and T-shaped configurations are energetically favorable, with dispersion being the dominant attractive force. acs.orgresearchgate.net

Hydrogen Bonding : The secondary amine (N-H) group is a hydrogen bond donor, while the nitrogen lone pair is an acceptor. This allows for the formation of N-H···N hydrogen bonds, which can link molecules into chains or more complex networks.

C-H···π Interactions : The hydrogen atoms on the propyl chain or the thiophene ring can interact with the π-electron cloud of a neighboring thiophene ring.

Computational modeling can be used to investigate the self-assembly process. By placing multiple molecules in a simulation box and running MD simulations (using a validated force field as described in 5.2.1), one can observe the spontaneous formation of aggregates, micelles, or layers. This approach has been successfully used to model the formation of fibrillar aggregates by thiophene-peptide conjugates, revealing the specific intermolecular arrangements within the assemblies. nih.gov Quantum chemical calculations on dimers and small clusters can provide precise energies for different interaction geometries, helping to rationalize the structures observed in larger-scale simulations. uit.no

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Simulated NMR and IR Spectra for Validation and Assignment

Computational spectroscopy is an indispensable tool for validating proposed molecular structures and interpreting experimental spectra. DFT calculations have proven to be highly effective in predicting both NMR and IR spectroscopic parameters.

Simulated NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is commonly used to calculate nuclear magnetic shielding tensors. mdpi.com These tensors can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. For this compound, this would yield predicted ¹H and ¹³C chemical shifts. The accuracy of these predictions is generally high enough to aid in the assignment of complex experimental spectra. Based on known data for thiophene and alkylamines, a table of expected shifts can be compiled. chemicalbook.comchemicalbook.com

Simulated IR Spectra : The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies and their corresponding IR intensities. researchgate.net These calculated frequencies often have a systematic overestimation due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. arabjchem.org The simulated IR spectrum provides a detailed fingerprint of the molecule's vibrational modes, allowing for the assignment of specific peaks to functional group vibrations, such as N-H stretching and bending, C-H stretching of both aromatic and aliphatic types, C-S stretching, and the characteristic ring vibrations of the thiophene moiety. docbrown.info

Table 2: Predicted Spectroscopic Data for this compound

SpectrumFunctional Group / AtomPredicted ParameterCharacteristic Vibration / Shift Range
IRN-H (stretch)~3300-3500 cm⁻¹ (weak-medium, sharp)Secondary amine N-H stretch. docbrown.info
C-H (sp² stretch)~3050-3150 cm⁻¹Thiophene ring C-H stretch.
C-H (sp³ stretch)~2850-2960 cm⁻¹Propyl and methyl C-H stretches.
C=C (ring stretch)~1400-1500 cm⁻¹Thiophene aromatic ring stretch.
¹H NMRThiophene Hδ 7.0 - 7.5 ppmAromatic protons on the thiophene ring. chemicalbook.com
-CH₂-Nδ 2.5 - 3.0 ppmMethylene group adjacent to nitrogen.
-N-CH₃δ 2.2 - 2.6 ppmMethyl group on nitrogen.
N-Hδ 0.5 - 5.0 ppm (broad)Amine proton, shift is concentration dependent.
¹³C NMRThiophene Cδ 120 - 140 ppmAromatic carbons of the thiophene ring.
-CH₂-Nδ 40 - 55 ppmMethylene carbon adjacent to nitrogen.
-N-CH₃δ 30 - 40 ppmMethyl carbon on nitrogen.

Electronic Absorption and Emission Spectra Predictions from Theoretical Models

Time-dependent density functional theory (TD-DFT) is the most widely used method for calculating the excited-state properties of molecules, allowing for the simulation of UV-visible absorption spectra. acs.org For a molecule like this compound, the electronic transitions are expected to be dominated by π → π* excitations localized on the thiophene ring.

The TD-DFT calculation provides a list of vertical excitation energies (corresponding to absorption maxima, λ_max) and their associated oscillator strengths, which are proportional to the intensity of the absorption bands. nih.gov The accuracy of TD-DFT can be sensitive to the choice of the exchange-correlation functional, and for thiophene-based systems, it has been noted that some functionals may incorrectly order the excited states. acs.org Therefore, careful validation against experimental data or higher-level wavefunction-based methods is often necessary. ubc.ca

The calculations typically focus on the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier orbitals reveals the nature of the electronic transition. For thiophene and its derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, distributed across the conjugated ring system. ljast.ly The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a first approximation of the lowest excitation energy. jchps.com Theoretical models can predict how chemical modifications or changes in conformation affect this gap and, consequently, the color and photophysical properties of the molecule.

Intermolecular Interactions and Noncovalent Bonding Analysis (e.g., Hirshfeld surface analysis)

While MD simulations can model the collective behavior of molecules, specific analytical techniques are needed to visualize, quantify, and understand the noncovalent interactions that govern crystal packing and supramolecular assembly. Hirshfeld surface analysis is a powerful computational method for this purpose. nih.govnih.gov

A Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules in the crystal. This surface effectively partitions the crystal space into molecular volumes. By mapping various properties onto this surface, one can visualize intermolecular interactions. A key property is the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. iucr.org Red spots on a d_norm-mapped Hirshfeld surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds or other strong interactions. iucr.org

The analysis is complemented by 2D "fingerprint plots," which are histograms of the distances from the Hirshfeld surface to the nearest atom nucleus inside (d_i) and outside (d_e) the surface. nih.gov These plots provide a quantitative summary of the different types of intermolecular contacts. Each type of interaction (e.g., H···H, C···H, O···H) produces a characteristic shape in the fingerprint plot, and the area under these shapes corresponds to the relative contribution of that contact type to the total Hirshfeld surface area. researchgate.net

For a crystal of this compound, one would expect the Hirshfeld analysis to reveal significant contributions from:

H···H contacts : Arising from the numerous hydrogen atoms on the alkyl chain and thiophene ring, these typically constitute the largest portion of the surface area. researchgate.net

C···H/H···C contacts : Representing interactions between the thiophene ring and hydrogen atoms, indicative of C-H···π interactions.

S···H/H···S contacts : Involving the sulfur heteroatom.

N···H/H···N contacts : These would appear as sharp "spikes" on the fingerprint plot, characteristic of strong N-H···N hydrogen bonds.

This detailed quantitative breakdown allows for a deep understanding of the forces that direct the crystal packing of the molecule.

Table 3: Representative Hirshfeld Surface Contact Percentages for Thiophene Derivatives

Intermolecular Contact TypeTypical Contribution (%)Associated Interaction
H···H35 - 55%van der Waals forces, general packing. nih.govresearchgate.net
C···H / H···C15 - 30%C-H···π interactions. nih.gov
O···H / H···O (if applicable)10 - 20%Hydrogen bonding. researchgate.net
S···H / H···S1 - 10%Weak hydrogen bonding / van der Waals.
C···C2 - 8%π-π stacking. researchgate.net
N···H / H···N (hypothetical)(Variable)Strong hydrogen bonding.

Note: These are representative values based on published data for various thiophene derivatives and will vary for the specific crystal structure of this compound. nih.govresearchgate.net

Advanced Applications and Role As a Chemical Precursor/building Block

Role in the Synthesis of Complex Organic Architectures

The presence of both a nucleophilic amine and an aromatic heterocycle allows n-Methyl-3-(thiophen-3-yl)propan-1-amine to be a key component in the synthesis of diverse organic structures.

The secondary amine functionality in this compound provides a reactive site for a variety of chemical transformations aimed at constructing new heterocyclic systems. This amine can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For instance, it can react with electrophilic reagents to form larger, more complex ring systems that incorporate the initial thiophene (B33073) moiety. The versatility of the thiophene ring, coupled with the reactivity of the aminopropyl side chain, makes it a strategic starting material for creating novel scaffolds for medicinal chemistry and materials science. Patents related to similar structures describe their use in preparing 3-aryloxy-3-five-membered heteroaryl-propylamine compounds, highlighting the utility of this molecular framework in building diverse heterocyclic architectures. chiralen.com

This compound serves as a crucial precursor in the multistep synthesis of high-value specialty chemicals, particularly in the pharmaceutical industry. Its structural motif is found within more complex, biologically active molecules. A prominent example is its role as a key intermediate in the synthesis of derivatives such as (3S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. fda.gov This specific compound is a known isomer and impurity of Duloxetine, a widely used antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor. chemicalbook.comchemicalbook.com The synthesis of such complex molecules involves attaching larger groups, like the naphthalenyloxy moiety, to the carbon adjacent to the thiophene ring, demonstrating the compound's foundational role. fda.govchemicalbook.com The synthesis of the analogous (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol is well-documented as an intermediate step in the production of Duloxetine, underscoring the importance of this class of compounds as penultimate precursors to complex pharmaceutical agents. researchgate.netresearchgate.net

Precursor CompoundResulting Specialty Chemical (or Derivative)Significance
This compound(3S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amineAn isomer related to the pharmaceutical drug Duloxetine. fda.govchemicalbook.comchemicalbook.com

Applications in Materials Science and Polymer Chemistry

The unique electronic properties of the thiophene ring and the functional versatility of the amine group position this compound as a valuable component in the development of advanced materials.

Thiophene derivatives are fundamental monomers for producing conductive polymers, with polythiophenes being extensively studied for their electronic and optical properties. The amine side chain on this compound allows for its incorporation into polymer structures to impart specific functionalities. Specifically, the secondary amine can be quaternized to a tertiary or quaternary ammonium (B1175870) salt, introducing a positive charge onto the polymer side chain. This transformation results in the formation of cationic polythiophenes, which are a class of water-soluble conjugated polymers. researchgate.netrsc.org Research has demonstrated the synthesis of cationic polythiophenes through post-polymerization functionalization of precursor polymers. rsc.org A polymer like poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide) was synthesized from a poly(methyl 2-(thiophen-3-yl)acetate) precursor, showcasing a method where amine functionality is introduced to create a cationic polyelectrolyte. researchgate.netrsc.org The use of this compound as a comonomer or a modifying agent could provide a direct route to such functional polymers.

Polymer TypeRelevant Monomer/Precursor UnitKey Feature
Cationic Polythiophene (documented)Methyl 2-(thiophen-3-yl)acetate (functionalized post-polymerization)Water-soluble conjugated polymer with cationic side chains for DNA binding. researchgate.netrsc.org
Cationic Polythiophene (hypothetical)This compound (as a comonomer)Direct incorporation of amine functionality for subsequent quaternization.

Cationic polythiophenes, the synthesis of which can involve precursors like this compound, have significant potential in the development of chemical sensors and biological probes. researchgate.net The fluorescence of these conjugated polymers is highly sensitive to their local environment and conformational changes. researchgate.net The positively charged side chains can electrostatically interact with and bind to anionic species, such as DNA and other polyanions. rsc.org This binding event can alter the polymer's backbone structure, leading to a detectable change in its optical properties, such as a shift in fluorescence emission or a change in color (affinitychromism). rsc.org This phenomenon forms the basis for highly sensitive biosensors. For example, a water-soluble cationic polythiophene derivative has been shown to bind with DNA, making it a potential vehicle for theranostic gene delivery where it can act as both a therapeutic agent and an imaging probe. researchgate.netrsc.org

The chemical structure of this compound is suitable for the synthesis of various industrial chemicals, including dyes. The thiophene ring is a known component in certain classes of dyes, contributing to their color and stability. The secondary amine group can be chemically transformed into a diazonium salt. This reactive intermediate can then undergo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo dyes. While specific dyes synthesized directly from this compound are not widely documented in available literature, the fundamental principles of organic chemistry support its potential application as a precursor in the dye industry based on the reactivity of its functional groups.

Ligand Design and Catalysis

The bifunctional nature of this compound, containing both a soft sulfur donor in the thiophene ring and a harder nitrogen donor in the methylamine (B109427) group, makes it an intriguing candidate for ligand synthesis. Ligands derived from such frameworks can offer unique electronic and steric properties to a metal center, influencing the outcome of catalytic transformations.

Asymmetric catalysis, a field of critical importance in the synthesis of pharmaceuticals and fine chemicals, relies on the development of effective chiral ligands. These ligands coordinate to a metal catalyst and create a chiral environment, enabling the production of one enantiomer of a product over the other.

While the development of chiral ligands from various thiophene-containing molecules is an active area of research, specific studies detailing the use of this compound as a direct precursor for chiral ligands in asymmetric catalysis are not extensively documented in publicly available scientific literature. The general strategy for developing chiral ligands from such a precursor would involve the introduction of a chiral center, often through modification of the amine or the propyl chain, or by incorporating a chiral auxiliary. For instance, C₂-symmetric chiral ligands based on a thiophene framework, such as 2,5-bis(oxazolinyl)thiophene, have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylation reactions. nih.gov These ligands, however, are derived from thiophene-2,5-dicarboxylic acid rather than this compound. The potential for this compound in this context remains an area for future exploration.

The coordination chemistry of ligands bearing both thiophene and amine functionalities is a rich and varied field. The sulfur atom of the thiophene ring can coordinate to soft transition metals, while the amine nitrogen can bind to a range of metal ions. This dual-coordination capability can lead to the formation of stable chelate rings, which can enhance the stability and influence the reactivity of the resulting metal complexes.

Complexes of transition metals such as zinc(II), copper(II), and cobalt(II) with ligands containing both pyridine (B92270) and thiophene carboxamide groups have been prepared and characterized. In these complexes, coordination often occurs through the carbonyl oxygen and the pyridine nitrogen atoms. The thiophene group in these instances is typically a non-coordinating, yet pharmaceutically important, moiety.

While the broader class of amine-thiophene ligands has been studied, specific research focusing on the coordination chemistry of this compound with various transition metals is not prominently featured in the available literature. The fundamental coordination behavior would likely involve the nitrogen atom of the amine acting as a primary coordination site. Depending on the metal and the reaction conditions, the sulfur atom of the thiophene ring could also engage in coordination, potentially leading to bidentate N,S-ligation. The geometry and properties of such complexes would be dictated by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Further investigation is required to fully elucidate the coordination patterns and potential applications of metal complexes derived from this specific ligand precursor.

Future Research Directions and Emerging Paradigms for N Methyl 3 Thiophen 3 Yl Propan 1 Amine Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficiency and Selectivity

The development of efficient and selective synthetic routes to n-Methyl-3-(thiophen-3-yl)propan-1-amine is paramount for enabling its wider investigation and potential application. Future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

Novel Synthetic Strategies:

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing the synthesis of amines and thiophene (B33073) derivatives. rsc.orgrsc.orgbenthamdirect.com Future pathways for this compound could involve biocatalytic methods, the use of renewable starting materials, and solvent-free or aqueous reaction media to minimize environmental impact. rsc.org

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. bohrium.comnih.gov The design of novel MCRs could provide a highly efficient route to substituted thiophenes and subsequently to the target amine. bohrium.comnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a continuous flow process for the synthesis of this compound could enable on-demand production and facilitate process optimization.

Advanced Catalytic Systems:

The formation of the thiophene ring and the introduction of the aminopropyl side chain are key steps where advanced catalysis can play a transformative role.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed C-N cross-coupling reactions are a cornerstone of modern organic synthesis. acs.orgnih.govrsc.org Research into new generations of palladium catalysts with tailored ligands could enable more efficient and milder conditions for the amination step in the synthesis. nih.govresearchgate.net

Nickel and Copper Catalysis: The development of air-stable nickel precatalysts and the use of copper-based systems offer more sustainable and cost-effective alternatives to palladium for C-N bond formation. nih.govmit.edu

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Its application to the synthesis of thiophene derivatives and amines could open up new, previously inaccessible synthetic routes.

Advanced Characterization Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced, in-situ characterization techniques will be instrumental in gaining real-time insights into the formation of this compound. mt.comfrontiersin.org

In-Situ Spectroscopic Methods:

Real-time monitoring of reaction kinetics and the detection of transient intermediates can be achieved through various spectroscopic techniques. mt.comrsc.orgresearcher.life

Spectroscopic TechniqueInformation Gained
FTIR Spectroscopy Tracking the concentration of functional groups in real-time to monitor reaction progress and identify intermediates. jascoinc.com
Raman Spectroscopy Complementary to FTIR, particularly useful for monitoring reactions in aqueous media and for studying catalyst speciation. rsc.org
NMR Spectroscopy Providing detailed structural information on reactants, intermediates, and products as the reaction proceeds. morressier.com
Mass Spectrometry (MS) Identifying and quantifying reaction components, including low-concentration intermediates and byproducts. acs.orgacs.org
UV-Vis Spectroscopy Monitoring changes in electronic transitions, which can be useful for tracking conjugated systems or colored species. rsc.orgmdpi.com

These techniques, when used individually or in combination, can provide a comprehensive picture of the reaction landscape, enabling the elucidation of complex reaction mechanisms and the rational design of improved synthetic protocols. morressier.comnih.govbirmingham.ac.uk

Predictive Modeling and Machine Learning in Compound Design and Property Prediction

The integration of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize the way chemical research is conducted. malvernpanalytical.comcas.org These approaches can accelerate the discovery of new compounds with desired properties and optimize synthetic routes. nih.govrsc.orgaip.orgencyclopedia.pub

Computational Compound Design:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of thiophene derivatives with their physicochemical or biological properties. nih.gov This can guide the design of new analogues of this compound with enhanced characteristics.

Molecular Docking and Dynamics: These computational techniques can be used to predict the interaction of this compound and its derivatives with biological targets or material interfaces, providing insights for potential applications. nih.gov

Machine Learning in Synthesis and Property Prediction:

Machine Learning ApplicationPotential Impact on this compound Research
Reaction Outcome Prediction ML models can be trained on existing reaction data to predict the yield and selectivity of synthetic routes to the target compound under different conditions, thus reducing the number of experiments needed for optimization.
De Novo Molecular Design Generative ML models can design novel thiophene derivatives with specific predicted properties, expanding the chemical space around this compound for various applications. medium.com
Physicochemical Property Prediction ML algorithms can accurately predict properties such as solubility, logP, and toxicity for newly designed analogues, aiding in the selection of the most promising candidates for synthesis and further testing. nih.gov

The synergy between computational modeling and experimental work will be crucial for the efficient exploration of the chemical space around this compound. nih.govsemanticscholar.org

Expansion of Non-Clinical Applications in Emerging Chemical Technologies and Smart Materials

Beyond its potential relevance in medicinal chemistry, the unique structural features of this compound make it an interesting building block for the development of novel materials with advanced functionalities. The thiophene moiety, in particular, is a well-established component in organic electronics. runlongfragrance.comrsc.orgrsc.org

Organic Electronics:

Thiophene-based materials are known for their semiconducting properties and are used in a variety of electronic devices. researchgate.net

Organic Field-Effect Transistors (OFETs): The incorporation of this compound or its derivatives into polymers could lead to new semiconducting materials for OFETs.

Organic Light-Emitting Diodes (OLEDs): Functionalized thiophenes can be used as charge-transporting or emissive layers in OLEDs. runlongfragrance.com The specific properties of the target compound could be tuned for these applications.

Organic Photovoltaics (OPVs): Thiophene derivatives are often used as electron-donating materials in the active layer of organic solar cells. runlongfragrance.com

Smart Materials and Sensors:

The combination of the thiophene ring and the amine functional group offers possibilities for creating materials that respond to external stimuli.

Chemosensors: The amine group can act as a binding site for specific analytes, while the thiophene unit can provide a fluorescent or electrochemical signal upon binding. This could be exploited for the development of sensors for metal ions or organic molecules.

Stimuli-Responsive Polymers: Polymers incorporating this compound could exhibit changes in their properties (e.g., solubility, conformation) in response to changes in pH or the presence of specific chemical species.

The exploration of these non-clinical applications will require a multidisciplinary approach, combining organic synthesis, materials science, and device engineering to fully realize the potential of this versatile chemical scaffold.

Q & A

Basic: What synthetic strategies are employed for n-Methyl-3-(thiophen-3-yl)propan-1-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via a Mannich reaction, leveraging a three-component coupling of thiophen-3-yl derivatives, formaldehyde, and methylamine. Critical parameters include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl) to activate the imine intermediate.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous conditions may reduce byproducts.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
    Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yield is influenced by stoichiometric ratios and intermediate stabilization .

Advanced: How can conflicting NMR data for thiophene ring substitution patterns be resolved?

Discrepancies in aromatic proton assignments (e.g., 2-yl vs. 3-yl thiophene substitution) require:

  • 2D NMR techniques : HSQC and HMBC to correlate protons with adjacent carbons, distinguishing substitution positions.
  • X-ray crystallography : Definitive structural confirmation, as demonstrated in related compounds (e.g., dihedral angles between thiophene and adjacent groups) .
  • Computational validation : Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data.

Advanced: What methodologies are effective for enantiomeric resolution of this compound?

Chiral resolution strategies include:

  • Chiral HPLC : Columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases, optimizing retention times for enantiomers.
  • Kinetic enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acylating one enantiomer in organic solvents.
  • Diastereomeric crystallization : Use of chiral resolving agents (e.g., L-tartaric acid) to form salts with distinct solubility profiles .

Basic: Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Key signals include thiophene protons (δ 6.8–7.5 ppm), methylamino group (δ 2.3–2.6 ppm), and propyl chain protons (δ 1.5–2.1 ppm).
  • Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (thiophene C=C) .

Advanced: How does thiophene substitution (3-yl vs. 2-yl) impact SNRI activity?

Comparative pharmacological studies involve:

  • In vitro transporter assays : HEK-293 cells expressing serotonin (SERT) and norepinephrine (NET) transporters. Measure inhibition via radiolabeled ligand displacement (e.g., [³H]paroxetine).
  • Molecular docking : Assess binding affinity to SERT/NET active sites using AutoDock Vina. 3-yl substitution may alter π-π stacking with aromatic residues (e.g., Phe341 in SERT).
  • In vivo models : Tail suspension test (TST) in mice to evaluate antidepressant-like effects .

Basic: What are common synthetic impurities, and how are they quantified?

Typical impurities include:

  • Des-methyl analogs : Due to incomplete methylation during synthesis.
  • Positional isomers : Thiophene 2-yl byproducts from regioselectivity issues.
  • Oxidation products : Sulfoxide derivatives formed under aerobic conditions.
    Quantification uses HPLC-UV with reference standards (e.g., EP impurity guidelines) and LC-MS/MS for trace analysis .

Advanced: What computational tools predict ADMET properties for this compound?

  • Physicochemical properties : ACD/Labs Percepta (logP, pKa) and SwissADME (solubility, bioavailability).
  • Toxicity prediction : ProTox-II for hepatotoxicity and OSIRIS Property Explorer for mutagenicity.
  • Molecular dynamics (MD) : Simulations in lipid bilayers to assess blood-brain barrier permeability .

Basic: What in vitro models assess reuptake inhibition efficacy?

  • Radioligand competition assays : Rat cortical synaptosomes incubated with [³H]5-HT or [³H]NE.
  • Cell-based assays : Fluorescence-based uptake in SERT/NET-transfected HEK cells (IC₅₀ determination).
  • Electrophysiology : Patch-clamp recordings to measure transporter currents .

Advanced: How are metabolic pathways elucidated for this compound?

  • Microsomal incubation : Human liver microsomes (HLMs) with NADPH cofactor. Identify metabolites via UPLC-QTOF-MS.
  • CYP enzyme profiling : Chemical inhibition (e.g., quinidine for CYP2D6) or recombinant CYP isoforms.
  • Stable isotope labeling : ¹³C-labeled compound to track metabolic intermediates .

Basic: What crystallization conditions yield high-quality single crystals for XRD?

  • Solvent systems : Slow evaporation in ethanol/acetone (2:1 v/v) at 4°C.
  • Seeding techniques : Introduce microcrystals to induce nucleation.
  • Temperature gradients : Gradual cooling from 40°C to room temperature to minimize defects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.